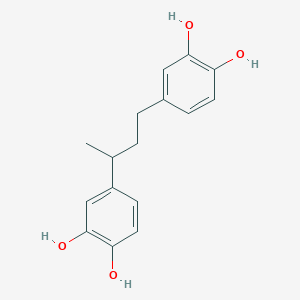

1,3-Bis(3,4-dihydroxyphenyl)butane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Bis(3,4-dihydroxyphenyl)butane is an organic compound with the molecular formula C16H18O4 It is characterized by two 3,4-dihydroxyphenyl groups attached to a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(3,4-dihydroxyphenyl)butane can be synthesized through several methods. One common approach involves the condensation of 3,4-dihydroxybenzaldehyde with butane-1,3-diol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Another method involves the use of 3,4-dihydroxybenzyl alcohol and butane-1,3-dione. This reaction is carried out in the presence of a base, such as sodium hydroxide, and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts, such as Lewis acids, can enhance the reaction rate and selectivity. Additionally, solvent-free or green chemistry approaches are being explored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(3,4-dihydroxyphenyl)butane undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form dihydroxy derivatives using reducing agents such as sodium borohydride.

Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products

Oxidation: Quinones.

Reduction: Dihydroxy derivatives.

Substitution: Ethers or esters, depending on the substituent.

Scientific Research Applications

1,3-Bis(3,4-dihydroxyphenyl)butane has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its antioxidant properties and potential to scavenge free radicals.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the production of high-performance materials, such as resins and coatings, due to its stability and reactivity.

Mechanism of Action

The biological effects of 1,3-Bis(3,4-dihydroxyphenyl)butane are primarily attributed to its ability to interact with cellular targets and pathways. The compound’s hydroxyl groups can donate hydrogen atoms, neutralizing free radicals and reducing oxidative stress. Additionally, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

1,3-Bis(3,4-dihydroxyphenyl)butane can be compared with other similar compounds, such as:

1,4-Bis(3,4-dihydroxyphenyl)butane: Similar structure but different positional isomerism, leading to variations in reactivity and applications.

3,4-Dihydroxyphenylacetic acid: Shares the dihydroxyphenyl group but has different functional groups, affecting its chemical behavior and uses.

Resveratrol: A well-known antioxidant with similar phenolic structure but different biological activities.

Biological Activity

1,3-Bis(3,4-dihydroxyphenyl)butane (BDPB) is a phenolic compound with notable biological activities. This article explores its synthesis, biological mechanisms, and research findings, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: C16H18O4

Molecular Weight: 274.31 g/mol

IUPAC Name: 4-[3-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol

| Property | Value |

|---|---|

| Molecular Formula | C16H18O4 |

| Molecular Weight | 274.31 g/mol |

| IUPAC Name | 4-[3-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol |

| InChI | InChI=1S/C16H18O4/c1-10(12-5-7-14(18)16(20)9-12)2-3-11-4-6-13(17)15(19)8-11/h4-10,17-20H,2-3H2,1H3 |

Synthesis Methods

BDPB can be synthesized through various methods:

-

Condensation Reaction :

- Reactants : 3,4-Dihydroxybenzaldehyde and butane-1,3-diol.

- Catalyst : Acid catalyst under reflux conditions.

- Purification : Recrystallization.

-

Alternative Method :

- Reactants : 3,4-Dihydroxybenzyl alcohol and butane-1,3-dione.

- Catalyst : Sodium hydroxide with controlled temperature.

The biological activity of BDPB is attributed to its ability to interact with cellular targets:

- Antioxidant Activity : The hydroxyl groups in BDPB can donate hydrogen atoms to neutralize free radicals, reducing oxidative stress.

- Anti-inflammatory Effects : BDPB may inhibit enzymes involved in inflammatory pathways.

Antioxidant Properties

BDPB has been shown to scavenge free radicals effectively. Studies indicate that it can reduce oxidative damage in cellular models. For instance, in vitro assays demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with BDPB.

Anti-inflammatory Effects

Research has indicated that BDPB inhibits pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests potential therapeutic applications in inflammatory diseases.

Anticancer Activity

Preliminary studies have explored the anticancer potential of BDPB. In vitro tests on cancer cell lines (e.g., breast cancer) showed that BDPB induces apoptosis and inhibits cell proliferation.

Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of BDPB using DPPH and ABTS assays. Results showed that BDPB exhibited a dose-dependent scavenging effect comparable to known antioxidants like ascorbic acid.

Study 2: Anti-inflammatory Mechanism

In a controlled experiment involving LPS-stimulated macrophages, treatment with BDPB resulted in a significant decrease in nitric oxide production and inflammatory markers compared to untreated controls.

Comparative Analysis with Similar Compounds

BDPB's biological activity can be compared with other phenolic compounds:

| Compound | Antioxidant Activity | Anti-inflammatory Activity | Anticancer Activity |

|---|---|---|---|

| 1,4-Bis(3,4-dihydroxyphenyl)butane | Moderate | Low | Moderate |

| Resveratrol | High | High | High |

Properties

Molecular Formula |

C16H18O4 |

|---|---|

Molecular Weight |

274.31 g/mol |

IUPAC Name |

4-[3-(3,4-dihydroxyphenyl)butyl]benzene-1,2-diol |

InChI |

InChI=1S/C16H18O4/c1-10(12-5-7-14(18)16(20)9-12)2-3-11-4-6-13(17)15(19)8-11/h4-10,17-20H,2-3H2,1H3 |

InChI Key |

XMTOJHNBPIMXTD-UHFFFAOYSA-N |

Canonical SMILES |

CC(CCC1=CC(=C(C=C1)O)O)C2=CC(=C(C=C2)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.